[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;1,2-diphenylethane-1,2-diamine
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Overview
Description
RUCL2[(S)-XYLBINAP][(S,S)-DPEN], also known as dichloro[(S)-2,2’-bis[di(3,5-xylyl)phosphino]-1,1’-binaphthyl][(S,S)-1,2-diphenylethylenediamine]ruthenium(II), is a ruthenium-based complex. This compound is notable for its application in asymmetric hydrogenation reactions, which are crucial in the synthesis of chiral molecules. The compound’s structure includes a ruthenium center coordinated with two chlorine atoms, a chiral diphosphine ligand (XYLBINAP), and a chiral diamine ligand (DPEN).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RUCL2[(S)-XYLBINAP][(S,S)-DPEN] typically involves the reaction of a ruthenium precursor with the chiral ligands. One common method is to start with [RuCl2(benzene)]2 and react it with (S)-XYLBINAP and (S,S)-DPEN under inert conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While the industrial production methods for RUCL2[(S)-XYLBINAP][(S,S)-DPEN] are not extensively documented, the process would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
RUCL2[(S)-XYLBINAP][(S,S)-DPEN] is primarily used as a catalyst in asymmetric hydrogenation reactions. These reactions involve the addition of hydrogen (H2) to unsaturated organic compounds, such as alkenes or ketones, to form saturated products with high enantioselectivity .
Common Reagents and Conditions
The typical reagents used in these reactions include hydrogen gas and the substrate to be hydrogenated. The reaction conditions often involve moderate pressures of hydrogen (e.g., 1-10 atm) and temperatures ranging from room temperature to 100°C. Solvents such as methanol, ethanol, or dichloromethane are commonly used .
Major Products
The major products of these reactions are chiral alcohols or amines, depending on the substrate. For example, the hydrogenation of ketones using RUCL2[(S)-XYLBINAP][(S,S)-DPEN] can produce chiral secondary alcohols with high enantiomeric excess .
Scientific Research Applications
Mechanism of Action
The mechanism by which RUCL2[(S)-XYLBINAP][(S,S)-DPEN] exerts its catalytic effects involves the coordination of the substrate to the ruthenium center, followed by the transfer of hydrogen atoms to the substrate. The chiral ligands (XYLBINAP and DPEN) create a chiral environment around the ruthenium center, which induces enantioselectivity in the hydrogenation reaction. This results in the preferential formation of one enantiomer over the other .
Comparison with Similar Compounds
Similar Compounds
RUCL2[(S)-BINAP][(S,S)-DPEN]: This compound is similar to RUCL2[(S)-XYLBINAP][(S,S)-DPEN] but uses BINAP instead of XYLBINAP as the chiral diphosphine ligand.
RUCL2[(S)-BINAP][(S,S)-DAIPEN]: Another similar compound that uses DAIPEN instead of DPEN as the chiral diamine ligand.
RUCL2[(S)-XYLBINAP][(S)-DAIPEN]: This compound uses both XYLBINAP and DAIPEN as the chiral ligands.
Uniqueness
RUCL2[(S)-XYLBINAP][(S,S)-DPEN] is unique due to the specific combination of XYLBINAP and DPEN ligands, which provides a distinct chiral environment that can lead to higher enantioselectivity and efficiency in certain hydrogenation reactions compared to its analogs .
Properties
IUPAC Name |
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;1,2-diphenylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H48P2.C14H16N2.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h9-32H,1-8H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMSONXJNGZZBM-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H64Cl2N2P2Ru |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1119.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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